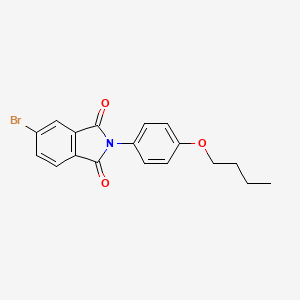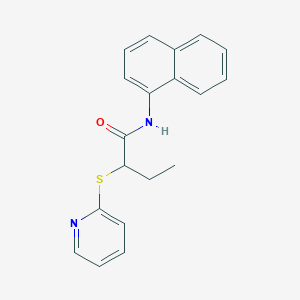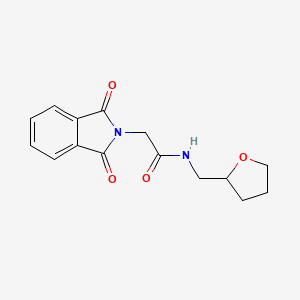![molecular formula C16H25NO B5235844 1-[3-(3,5-dimethylphenoxy)propyl]piperidine](/img/structure/B5235844.png)
1-[3-(3,5-dimethylphenoxy)propyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(3,5-dimethylphenoxy)propyl]piperidine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as DMPP and belongs to the class of piperidine derivatives. DMPP has been extensively studied for its ability to modulate the activity of various receptors in the central nervous system.
Aplicaciones Científicas De Investigación
DMPP has been extensively studied for its potential therapeutic applications. It has been shown to modulate the activity of various receptors in the central nervous system, including the nicotinic acetylcholine receptor (nAChR) and the dopamine receptor. DMPP has been investigated for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mecanismo De Acción
DMPP acts as an agonist at the nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of the nAChR by DMPP leads to an influx of cations, which results in depolarization of the postsynaptic membrane and the release of various neurotransmitters such as dopamine, acetylcholine, and glutamate. DMPP also acts as a partial agonist at the dopamine receptor, which is a G protein-coupled receptor that is involved in the regulation of various physiological processes such as movement, mood, and motivation.
Biochemical and Physiological Effects
DMPP has been shown to have various biochemical and physiological effects. It has been shown to increase the release of acetylcholine, dopamine, and glutamate in the central nervous system. DMPP has also been shown to enhance cognitive function, improve memory, and increase locomotor activity in animal models. Additionally, DMPP has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPP has several advantages for use in laboratory experiments. It is a highly selective agonist for the nAChR and has been extensively studied for its effects on various physiological processes. DMPP is also relatively easy to synthesize and purify, making it a cost-effective option for use in laboratory experiments. However, there are some limitations to the use of DMPP in laboratory experiments. It has a relatively short half-life, which may limit its effectiveness in certain experimental paradigms. Additionally, DMPP may have off-target effects on other receptors, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on DMPP. One area of interest is the development of more selective and potent agonists for the nAChR. This could lead to the development of more effective treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the investigation of the effects of DMPP on other physiological processes such as inflammation and immune function. Finally, the development of novel drug delivery systems for DMPP could improve its efficacy and reduce potential side effects.
Métodos De Síntesis
DMPP can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3,5-dimethylphenol with 3-chloropropylpiperidine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure DMPP.
Propiedades
IUPAC Name |
1-[3-(3,5-dimethylphenoxy)propyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-14-11-15(2)13-16(12-14)18-10-6-9-17-7-4-3-5-8-17/h11-13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIYDGQRPYBYPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCN2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3,5-Dimethylphenoxy)propyl]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-methoxyethyl){[3'-(1H-pyrazol-3-yl)-4-biphenylyl]methyl}amine trifluoroacetate](/img/structure/B5235770.png)


![5-ethyl-4-({3-[3-(4-pyridinyl)phenyl]-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B5235786.png)
![(2,4-dimethoxybenzyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amine](/img/structure/B5235799.png)
![2-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5235804.png)
![5-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5235806.png)
![6-{[(4-iodophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5235820.png)


![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5235851.png)

![4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5235868.png)